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molecular formula C10H10O2 B8713360 4-Phenylbut-2-enoic acid CAS No. 2243-52-9

4-Phenylbut-2-enoic acid

Cat. No. B8713360
M. Wt: 162.18 g/mol
InChI Key: SCBUQIQXUBOQAI-UHFFFAOYSA-N
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Patent
US06057369

Procedure details

A solution of 6.3 g (28.86 mmol) of t-butyl 4-phenylbut-2-enoate in 100 mL of CH2Cl2 and 30 mL of trifluoroacetic acid is stirred at 25° C. for 18 hours. The reaction is concentrated in vacuo to afford 4.67 g (99.85%) of 4-phenylbut-2-enoic acid as a yellow crystalline solid.
Name
t-butyl 4-phenylbut-2-enoate
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]=[CH:9][C:10]([O:12]C(C)(C)C)=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(Cl)Cl.FC(F)(F)C(O)=O>[C:1]1([CH2:7][CH:8]=[CH:9][C:10]([OH:12])=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
t-butyl 4-phenylbut-2-enoate
Quantity
6.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC=CC(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.67 g
YIELD: PERCENTYIELD 99.85%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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